molecular formula C11H9F2N3 B12075576 5-(2,3-Difluorophenyl)pyridine-3,4-diamine

5-(2,3-Difluorophenyl)pyridine-3,4-diamine

Cat. No.: B12075576
M. Wt: 221.21 g/mol
InChI Key: RUALHBNCRYDNCB-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)pyridine-3,4-diamine is a chemical compound that belongs to the class of fluorinated pyridines. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)pyridine-3,4-diamine typically involves the reaction of 2,3-difluoroaniline with pyridine-3,4-diamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the reactants are combined in the presence of a palladium catalyst and a suitable base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-(2,3-Difluorophenyl)pyridine-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Difluorophenyl)pyridine-3,4-diamine is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

5-(2,3-difluorophenyl)pyridine-3,4-diamine

InChI

InChI=1S/C11H9F2N3/c12-8-3-1-2-6(10(8)13)7-4-16-5-9(14)11(7)15/h1-5H,14H2,(H2,15,16)

InChI Key

RUALHBNCRYDNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2N)N

Origin of Product

United States

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